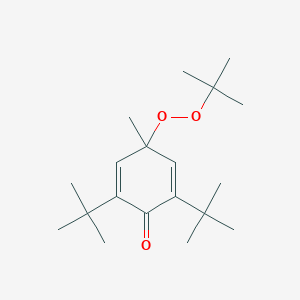

2,6-Di-tert-butyl-4-methyl-4-tert-butylperoxy-2,5-cyclohexadienone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

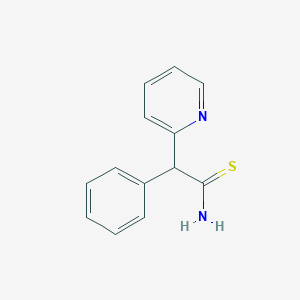

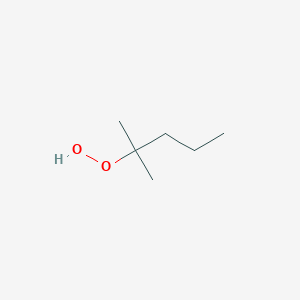

2,6-Di-tert-butyl-4-methyl-4-tert-butylperoxy-2,5-cyclohexadienone, commonly known as DTBP, is a chemical compound that has been extensively used in scientific research. It is a peroxide compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.

Mecanismo De Acción

DTBP is a peroxide compound that can undergo homolytic cleavage to generate free radicals. The free radicals can initiate polymerization reactions by abstracting hydrogen atoms from the monomer molecules. DTBP can also react with other free radicals to form stable products, which can act as crosslinking agents in the synthesis of polymeric materials.

Biochemical and Physiological Effects:

DTBP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to induce oxidative stress in cells by generating reactive oxygen species. DTBP can also cause DNA damage and cell death in certain cell types.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DTBP is a stable and easy-to-handle peroxide compound that can be stored for a long time without decomposition. It has a high radical yield and can initiate polymerization reactions at low concentrations. However, DTBP is sensitive to heat and light, which can cause its decomposition. It also has a short half-life in aqueous solutions, which limits its use in certain applications.

Direcciones Futuras

DTBP has a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science. Future research can focus on the development of novel synthesis methods for DTBP that can improve its yield and stability. In addition, the biochemical and physiological effects of DTBP need to be further studied to understand its potential toxicity and health risks. DTBP can also be used as a reagent for the determination of antioxidants in food and biological samples. Future research can focus on the development of more sensitive and specific methods for the detection of antioxidants using DTBP.

Métodos De Síntesis

DTBP can be synthesized by the reaction of 2,5-cyclohexadienone with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out at low temperature and under an inert atmosphere to prevent the decomposition of the peroxide compound. The yield of DTBP can be improved by using a higher concentration of tert-butyl hydroperoxide and a longer reaction time.

Aplicaciones Científicas De Investigación

DTBP has been widely used as a radical initiator in polymerization reactions. It can initiate the polymerization of various monomers, including styrene, acrylates, and methacrylates. DTBP is also used as a crosslinking agent in the synthesis of polymeric materials. In addition, DTBP has been used as a reagent for the determination of antioxidants in food and biological samples.

Propiedades

Número CAS |

13154-57-9 |

|---|---|

Fórmula molecular |

C19H32O3 |

Peso molecular |

308.5 g/mol |

Nombre IUPAC |

2,6-ditert-butyl-4-tert-butylperoxy-4-methylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C19H32O3/c1-16(2,3)13-11-19(10,22-21-18(7,8)9)12-14(15(13)20)17(4,5)6/h11-12H,1-10H3 |

Clave InChI |

ZWNSJLOCNGQCRD-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OOC(C)(C)C |

SMILES canónico |

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OOC(C)(C)C |

Otros números CAS |

13154-57-9 |

Sinónimos |

2,6-DI-TERT-BUTYL-4-METHYL-4-TERT-BUTYLPEROXY-2,5-CYCLOHEXADIENONE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.